molecular formula C20H22ClN3O B3018277 (E)-3-(2-chlorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acrylamide CAS No. 2035007-43-1

(E)-3-(2-chlorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acrylamide

Cat. No.: B3018277
CAS No.: 2035007-43-1
M. Wt: 355.87
InChI Key: WZCPTIUBOKHZME-AATRIKPKSA-N
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Description

(E)-3-(2-chlorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-chlorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acrylamide typically involves the following steps:

    Formation of the acrylamide backbone: This can be achieved through the reaction of acryloyl chloride with an amine precursor.

    Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the acrylamide backbone with a 2-chlorophenyl group, often using a chlorinating agent.

    Attachment of the pyridinyl-piperidinyl moiety: This can be done through a nucleophilic substitution reaction where the pyridinyl-piperidinyl group is introduced to the acrylamide backbone.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale chemical reactors, precise control of reaction conditions (temperature, pressure, pH), and the use of catalysts to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridinyl-piperidinyl moiety.

    Reduction: Reduction reactions can occur at the acrylamide backbone, potentially converting the double bond to a single bond.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the pyridinyl-piperidinyl moiety.

    Reduction: Reduced forms of the acrylamide backbone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its unique structure.

    Medicine: Possible applications in drug development, particularly in designing compounds with specific biological activities.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (E)-3-(2-chlorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acrylamide exerts its effects would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(2-bromophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acrylamide: Similar structure with a bromophenyl group instead of a chlorophenyl group.

    (E)-3-(2-fluorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acrylamide: Similar structure with a fluorophenyl group instead of a chlorophenyl group.

Uniqueness

The presence of the 2-chlorophenyl group in (E)-3-(2-chlorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acrylamide may impart unique chemical properties, such as specific reactivity patterns and biological activity, distinguishing it from its analogs.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O/c21-19-4-2-1-3-17(19)5-6-20(25)23-15-16-9-13-24(14-10-16)18-7-11-22-12-8-18/h1-8,11-12,16H,9-10,13-15H2,(H,23,25)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZCPTIUBOKHZME-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C=CC2=CC=CC=C2Cl)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNC(=O)/C=C/C2=CC=CC=C2Cl)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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